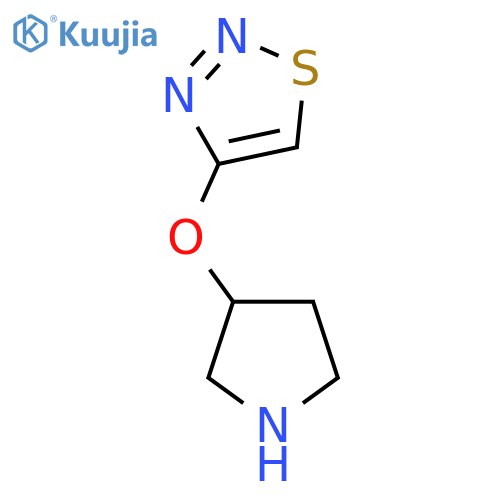Cas no 2229154-00-9 (4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole)

2229154-00-9 structure
商品名:4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole
- 2229154-00-9
- EN300-1783022
-
- インチ: 1S/C6H9N3OS/c1-2-7-3-5(1)10-6-4-11-9-8-6/h4-5,7H,1-3H2
- InChIKey: ACHOVLWZNZXRTL-UHFFFAOYSA-N
- ほほえんだ: S1C=C(N=N1)OC1CNCC1
計算された属性
- せいみつぶんしりょう: 171.04663309g/mol
- どういたいしつりょう: 171.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 75.3Ų
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783022-0.25g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-1g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-10g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 10g |
$5774.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-0.05g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-1.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 1g |
$1343.0 | 2023-05-26 | ||
| Enamine | EN300-1783022-10.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 10g |
$5774.0 | 2023-05-26 | ||
| Enamine | EN300-1783022-0.5g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-5.0g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 5g |
$3894.0 | 2023-05-26 | ||
| Enamine | EN300-1783022-2.5g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1783022-0.1g |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole |
2229154-00-9 | 0.1g |
$1183.0 | 2023-09-19 |
4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
2229154-00-9 (4-(pyrrolidin-3-yloxy)-1,2,3-thiadiazole) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
